Dimethyl 2-oxomalonate

Description

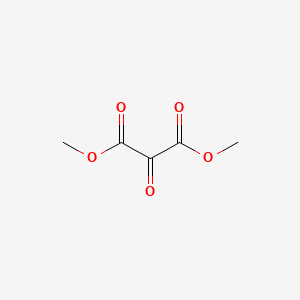

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-oxopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5/c1-9-4(7)3(6)5(8)10-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOCYQDSDXLBEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338213 | |

| Record name | Dimethyl 2-oxomalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3298-40-6 | |

| Record name | Dimethyl 2-oxomalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Dimethyl 2 Oxomalonate

Electrophilic Character and Addition Reactions

The central carbonyl carbon of dimethyl 2-oxomalonate is highly electron-deficient due to the inductive effect of the two adjacent ester groups. This pronounced electrophilicity is the cornerstone of its reactivity, making it a prime target for nucleophilic attack.

Nucleophilic Additions to the Carbonyl Group

A wide array of nucleophiles can add to the carbonyl group of this compound, leading to the formation of diverse and often complex molecular architectures.

Organometallic reagents, such as Grignard reagents, alkylmetals, and arylmetals, are potent nucleophiles that readily react with this compound. sigmaaldrich.com This reactivity allows for the introduction of a wide range of alkyl and aryl groups to the central carbon atom, forming tertiary alcohols. For instance, the reaction with Grignard reagents derived from 1-iodo-2-chloromethylbenzene and isopropylmagnesium chloride leads to the formation of 2-bis-carboxyethyl-isobenzofuran. wikipedia.org The steric hindrance of the ester moiety in diisopropyl 2-oxomalonate, a related compound, allows for the preparation of corresponding iminomalonates in high yield, which then react with alkyl- and arylmetals. sigmaaldrich.com This highlights the utility of these reactions in creating carbon-carbon bonds and accessing complex molecular scaffolds.

Table 1: Reactions of this compound with Organometallic Reagents

| Organometallic Reagent | Product Type | Reference |

|---|---|---|

| Grignard Reagents | Tertiary Alcohols | sigmaaldrich.com |

| Alkylmetals | Tertiary Alcohols | sigmaaldrich.com |

This compound and its diethyl analogue, diethyl 2-oxomalonate, are effective electrophiles in aldol (B89426) addition reactions. researchgate.netevitachem.com These reactions involve the nucleophilic attack of an enol or enolate on the carbonyl group of the oxomalonate (B1226002). For example, diethyl 2-oxomalonate reacts with the morpholine (B109124) enamine of 3-pentanone (B124093) to yield an α-hydroxy-γ-keto diester. wikipedia.org This intermediate can then be cyclized to form a butenolide under acidic conditions. wikipedia.org The aldol reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of β-hydroxy carbonyl compounds, which are valuable synthetic intermediates. run.edu.ngmasterorganicchemistry.comlibretexts.org

Table 2: Examples of Aldol Addition Reactions with Oxomalonates

| Nucleophile | Electrophile | Product | Reference |

|---|---|---|---|

| Morpholine enamine of 3-pentanone | Diethyl 2-oxomalonate | α-Hydroxy-γ-keto diester | wikipedia.org |

The electrophilic carbonyl group of this compound readily undergoes condensation reactions with primary and secondary amines to form various nitrogen-containing heterocycles. researchgate.netnih.gov For example, it reacts with diamines to generate imidazolidine (B613845) cores, which are key structural motifs in natural products like (−)-aplaminal. nih.gov The reaction with substituted phenylenediamines can yield quinoxaline (B1680401) derivatives. researchgate.net Furthermore, imines derived from the condensation of diethyl 2-oxomalonate with aromatic amines can undergo cycloaddition reactions to afford β-lactams. mdpi.compreprints.org

In a notable application, the total synthesis of the cytotoxic metabolite (−)-aplaminal was achieved through the condensation of a monoprotected diamine with this compound to form the central imidazolidine ring. nih.gov

Table 3: Heterocyclic Products from Condensation of this compound with Amines

| Amine Reactant | Heterocyclic Product | Reference |

|---|---|---|

| Diamines | Imidazolidines | nih.gov |

| Substituted Phenylenediamines | Quinoxalines | researchgate.net |

| Aromatic Amines (forming imines) | β-Lactams | mdpi.compreprints.org |

Compounds containing an active methylene (B1212753) group, such as malonates and nitroalkanes, can act as nucleophiles in reactions with this compound. researchgate.net These reactions, often classified as Knoevenagel condensations, lead to the formation of electron-deficient alkenes. researchgate.net The resulting products can then undergo a second nucleophilic addition, making them valuable intermediates for the synthesis of more complex molecules. researchgate.net The Michael addition, a related reaction, involves the conjugate addition of active methylene compounds to α,β-unsaturated carbonyl compounds, which can be formed from the initial condensation product. run.edu.ng

This compound reacts with guanidines to produce functionalized imidazolones. wikipedia.org In a typical reaction, diethyl 2-oxomalonate and guanidine (B92328) in ethanol (B145695) yield 2-amino-5-ethoxycarbonyl-5-hydroxy-4H-imidazolin-4-one with a high yield of 85%. sci-hub.cat This reaction provides a straightforward route to this class of heterocyclic compounds, which are of interest in medicinal chemistry. sci-hub.cat

Table 4: Reaction of Diethyl 2-Oxomalonate with Guanidine

| Reactants | Conditions | Product | Yield | Reference |

|---|

Reactions with Acid Amides

The pronounced electrophilicity of the central carbonyl group in this compound enables it to react with relatively weak nucleophiles such as acid amides. researchgate.netrsc.org This reactivity is not commonly observed with standard ketones. The reaction typically proceeds through the initial nucleophilic attack of the amide nitrogen onto the carbonyl carbon to form a tetrahedral intermediate, a type of N,O-hemiacetal. rsc.org

This intermediate can be trapped, for instance by acylation with acetic anhydride (B1165640), to form a more stable N,O-acetal. Subsequent elimination can then generate a highly reactive N-acylimine species. rsc.org These N-acylimines are potent electrophiles that can be trapped by a second nucleophile, such as pyrroles or indoles, leading to the formation of tetra-substituted carbon centers. rsc.org This two-step, one-pot process effectively allows for the double nucleophilic substitution at the central carbon, showcasing this compound as a synthetic equivalent for an α,α-dicationic acetic acid synthon. rsc.org

Table 1: Reaction of Diethyl 2-Oxomalonate (DEMO) with Acid Amides and Subsequent Trapping

| Acid Amide | Second Nucleophile | Product Type | Yield | Reference |

|---|---|---|---|---|

| Benzamide | Pyrrole (B145914) | α-(Acylamino)-α-(pyrrol-1-yl)malonate | 81% | rsc.org |

| Acetamide | Indole (B1671886) | α-(Acylamino)-α-(indol-1-yl)malonate | 92% | rsc.org |

| Pivalamide | 2-Methylindole | α-(Acylamino)-α-(2-methylindol-1-yl)malonate | 78% | rsc.org |

| Boc-urethane | Indole | α-(Boc-amino)-α-(indol-1-yl)malonate | 86% | rsc.org |

Note: Data is for the analogous diethyl 2-oxomalonate, but demonstrates the principle reactivity.

Baylis-Hillman Reactions

This compound is an effective electrophile in the Morita-Baylis-Hillman (MBH) reaction, a carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile under the influence of a nucleophilic catalyst. wikipedia.orgwikipedia.org The reaction is typically catalyzed by tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) or phosphines. wikipedia.orgorganic-chemistry.org

In this reaction, this compound serves as the carbonyl component. The mechanism involves the initial addition of the catalyst to the activated alkene to generate a transient zwitterionic enolate. organic-chemistry.org This nucleophilic intermediate then attacks the electrophilic central carbonyl carbon of this compound. A subsequent proton transfer and elimination of the catalyst yields a densely functionalized allylic alcohol derivative. organic-chemistry.org The reaction proceeds via a tandem Michael addition-elimination mechanism. Research has shown that catalysts like 4-dimethylaminopyridine (B28879) (DMAP) and imidazole (B134444) can also be effective, sometimes superior to DABCO, depending on the reaction conditions and substrates. rsc.org

Table 2: Baylis-Hillman Reaction of this compound

| Activated Alkene | Catalyst | Product | Application of Product | Reference |

|---|---|---|---|---|

| Methyl acrylate | DABCO | Multifunctional α-hydroxy ester | Building block for APIs | |

| Acrylonitrile | DABCO | Cyano-substituted tertiary alcohol | Polymer precursors | |

| Methyl vinyl ketone | DABCO | Multifunctional keto-alcohol | Synthetic intermediate | wikipedia.org |

Note: Some data is based on the analogous diethyl 2-oxomalonate, illustrating the general reactivity.

Pericyclic Reactions

The electron-deficient nature of this compound makes it an excellent substrate for various pericyclic reactions, where it can react as either a dienophile or an enophile. wikipedia.org

Diels-Alder Reactions and [4+2] Cycloadditions

Due to the electron-withdrawing nature of its ester groups, this compound is a highly reactive, electron-poor dienophile in [4+2] cycloaddition reactions. wikipedia.orgevitachem.com It readily reacts with electron-rich 1,3-dienes to form dihydropyran derivatives. wikipedia.org These reactions are often high-yielding and can proceed under mild conditions, sometimes even neat (solvent-free). The resulting geminal dihydropyran diesters are versatile intermediates that can be hydrolyzed to the corresponding gem-diacids and further functionalized.

Table 3: Diels-Alder Reactions of this compound

| Diene | Conditions | Product Type | Notes | Reference |

|---|---|---|---|---|

| Isoprene | Solvent-free, 25°C | gem-Dihydropyran diester | Hydrolyzable to diacid | |

| 1,3-Dimethylbutadiene | Toluene, reflux | Bicyclic lactone derivative | Curtius rearrangement feasible | |

| 1-Acetoxy-3-methyl-1,3-butadiene | Acetic Acid, 100°C | Substituted furan | Product formed after rearrangement/elimination | acs.org |

| Cyclopentadiene | Not specified | Bicyclic dihydropyran | Adduct can be used to generate transient thioxomalonate | acs.org |

Note: Some data is based on the analogous diethyl 2-oxomalonate.

Ene Reactions

This compound is a potent enophile that participates in ene reactions with alkenes possessing an allylic hydrogen. wikipedia.org The reaction involves the formation of a new carbon-carbon bond, a shift of the double bond, and the transfer of an allylic hydrogen to the carbonyl oxygen, resulting in an α-hydroxy-α-allylmalonate. wikipedia.org

These reactions can be performed thermally at elevated temperatures or catalyzed by Lewis acids like tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄). researchgate.netrsc.org Lewis acid catalysis significantly accelerates the reaction, allowing it to proceed at much lower temperatures. rsc.org Mechanistic studies, including kinetic isotope effect experiments, suggest that the Lewis acid-catalyzed ene reaction of dialkyl oxomalonates proceeds through a stepwise mechanism. brandeis.eduacs.orgresearchgate.net The rate-determining step is proposed to be the formation of an intermediate, which could be a rapidly equilibrating zwitterion or a π-complex, rather than a concerted process. brandeis.eduacs.org

Table 4: Ene Reactions of this compound

| Ene Component (Alkene) | Conditions | Product Type | Reference |

|---|---|---|---|

| 1-Hexene | Neat, 80°C | 1-Hydroxyhexylmalonate | |

| Styrene | Toluene, 100°C | 1-Hydroxy-1-phenylethylmalonate | |

| 1-Phenylcyclopentene | SnCl₄, Room Temp | Allylic alcohol adduct | rsc.org |

| Pent-1-ene | SnCl₄ or TiCl₄ | Allylic alcohol adduct | researchgate.net |

Note: Some data is based on the analogous diethyl 2-oxomalonate.

Other Cycloaddition Reactions (e.g., [2+2], [3+2] cycloadditions)

Beyond Diels-Alder and ene reactions, this compound and its derivatives are involved in other modes of cycloaddition.

[2+2] Cycloadditions: Imines derived from the condensation of diethyl 2-oxomalonate with aromatic amines can undergo Staudinger [2+2] cycloadditions with ketenes. preprints.orgmdpi.com For example, reaction with a ketene (B1206846) generated from phenylthioacetyl chloride yields a β-lactam product. preprints.orgmdpi.com This formal cycloaddition is generally accepted to proceed through a stepwise mechanism involving a zwitterionic intermediate. preprints.orgmdpi.com Furthermore, photosensitized [2+2] cycloadditions of related N-sulfonylimines with alkenes have been developed to produce azetidines. nih.gov

[3+2] Cycloadditions: Diethyl 2-oxomalonate acts as a potent heterodipolarophile in [3+2] cycloadditions. It reacts with azomethine ylides, generated in situ from the condensation of cyclic amines and aldehydes, to form ring-fused oxazoline (B21484) derivatives. nih.gov Similarly, a base-catalyzed [3+2] annulation between β-oxo-acrylamides and diethyl 2-oxomalonate provides a direct route to functionalized oxazolidin-4-one derivatives. researchgate.net These reactions often proceed through stepwise pathways involving zwitterionic intermediates. oup.com

Table 5: [2+2] and [3+2] Cycloaddition Reactions

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| [2+2] Staudinger Cycloaddition | Imine of diethyl 2-oxomalonate + Phenylthioacetyl chloride (ketene precursor) | β-Lactam | preprints.orgmdpi.com |

| [3+2] Dipolar Cycloaddition | Diethyl 2-oxomalonate + Azomethine ylide | Ring-fused oxazoline | nih.gov |

| [3+2] Annulation | Diethyl 2-oxomalonate + β-Oxo-acrylamide | Oxazolidin-4-one | researchgate.net |

| Formal [3+2] Cycloaddition | Diethyl 2-oxomalonate + Substituted Oxazole | 1,3-Cycloadduct | oup.com |

Note: Data is primarily for the analogous diethyl 2-oxomalonate, which exemplifies the reactivity.

Reactions with Metal Carbenoids and Diazo Compounds

This compound's reactivity extends to transformations involving metal carbenoids, which are typically generated from diazo compounds in the presence of transition metal catalysts like rhodium(II) or copper(II) complexes. researchgate.netnih.gov

One documented synthetic route to this compound itself involves the copper-catalyzed deoxygenation of an epoxide using dimethyl diazomalonate, highlighting an oxygen atom transfer mechanism. researchgate.nettubitak.gov.tr

Conversely, the reaction of metal carbenoids with carbonyl compounds can lead to the formation of carbonyl ylides. nih.govscielo.br For instance, the reaction of dimethyl diazomalonate with β-2-heteroaryl substituted α,β-unsaturated ketones, catalyzed by copper or rhodium, can generate a carbonyl ylide intermediate. tubitak.gov.trnih.gov This ylide can then undergo a wikipedia.org-electrocyclic ring closure to furnish dihydrofuran derivatives. tubitak.gov.trnih.gov The chemoselectivity of these reactions—whether the carbenoid attacks the heteroaryl ring, the double bond, or the carbonyl group—can be influenced by the specific substrates and the catalyst used. tubitak.gov.trnih.gov In some cases, with donor-acceptor substituted diazo compounds, oxygen transfer to the diazo compound is observed instead of cycloaddition. tubitak.gov.tr

Table 6: Reactions of this compound and its Precursors with Diazo Compounds/Carbenoids

| Reactants | Catalyst | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Dimethyl diazomalonate + Epoxide | Copper catalyst | Copper carbenoid | This compound | researchgate.nettubitak.gov.tr |

| Dimethyl diazomalonate + β-2-Furyl α,β-unsaturated ketone | Cu(acac)₂ or Rh₂(OAc)₄ | Carbonyl ylide | Dihydrofuran | tubitak.gov.trnih.gov |

| Dimethyl diazomalonate + β-N-Methyl 2-pyrrolyl α,β-unsaturated ketone | Cu(acac)₂ or Rh₂(OAc)₄ | Metal carbenoid | Pyrrole C-H insertion product & Dihydrofuran | tubitak.gov.trnih.gov |

Transformation into Iminomalonates and Related Derivatives

This compound readily undergoes condensation reactions with primary amines to yield dimethyl iminomalonate derivatives. This transformation is a key step in the synthesis of various nitrogen-containing compounds. The high electrophilicity of the central carbonyl group facilitates the nucleophilic attack by the amine. wikipedia.org

The reaction with primary amines, including both aliphatic and aromatic amines, typically proceeds under mild conditions to form the corresponding N-substituted iminomalonates. For instance, sterically hindered di-isopropyl 2-oxomalonate, a related compound, reacts with primary amines in a simple condensation reaction to produce iminomalonates in high yield. sigmaaldrich.com The steric hindrance of the ester groups in these compounds enhances the hydrolytic stability of the resulting imines, which is beneficial for their purification and subsequent use. sigmaaldrich.com

These N-alkyl and N-aryl iminomalonates are valuable intermediates in organic synthesis. They can act as electrophilic aminating agents, reacting with strong carbon nucleophiles like Grignard reagents to form unsymmetrical secondary amines without the need for transition metal catalysts. sigmaaldrich.com

Furthermore, the transformation of this compound is not limited to simple imine formation. It serves as a precursor for more complex heterocyclic structures. For example, its reaction with diamines can lead to the formation of imidazolidine derivatives. The versatility of this compound is also demonstrated in its use for synthesizing trifluoromethylimines, which are then employed in asymmetric cycloaddition reactions. researchgate.net

A related derivative, dimethyl 2-(hydroxyimino)malonate, can be synthesized from dimethyl malonate and serves as an intermediate for producing amine derivatives through the reduction of the hydroxyimino group. The reduction of diethyl isonitrosomalonate, a similar compound, using a palladium-on-charcoal catalyst yields diethyl aminomalonate, which is isolated as its more stable hydrochloride salt. orgsyn.org

The following table summarizes some key transformations of oxomalonates into iminomalonates and related nitrogen-containing derivatives:

Table 1: Synthesis of Iminomalonates and Related Derivatives from Oxomalonates| Starting Material | Reagent(s) | Product | Key Features |

|---|---|---|---|

| Di-isopropyl 2-oxomalonate | Primary amines | N-substituted di-isopropyl iminomalonates | High yield, hydrolytically stable imines sigmaaldrich.com |

| Diethyl 2-oxomalonate | Aromatic amines | N-Aryl-diethyl iminomalonates | Precursors for β-lactam synthesis mdpi.com |

| Diethyl isonitrosomalonate | H₂, Pd/C | Diethyl aminomalonate hydrochloride | Stable salt form isolated orgsyn.org |

Computational and Theoretical Studies of Reaction Mechanisms

To gain deeper insights into the reactivity of this compound and its derivatives, various computational and theoretical methods have been employed. These studies help in understanding the electronic structure, reaction pathways, and stereoselectivity of the reactions involving this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity and selectivity of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgnumberanalytics.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's reactivity. numberanalytics.com

In the context of reactions involving this compound and its derivatives, FMO theory helps to rationalize observed regioselectivity and stereoselectivity. For instance, in cycloaddition reactions, the interaction between the HOMO of a diene and the LUMO of a dienophile (like an iminomalonate derived from this compound) determines the feasibility and outcome of the reaction. gla.ac.uk The electron-withdrawing nature of the ester groups in this compound lowers the energy of its LUMO, making it a good electrophile and dienophile in Diels-Alder reactions. wikipedia.org

Theoretical studies have applied FMO analysis to various reactions, including:

Diels-Alder Reactions: Predicting the regioselectivity of cycloadditions. gla.ac.uk

Ene Reactions: Understanding the interaction between the ene and enophile components. gla.ac.ukresearchgate.net

1,3-Dipolar Cycloadditions: Explaining the interaction between a dipole and a dipolarophile, such as an azomethine ylide and an imine derived from diethyl 2-oxomalonate. researchgate.net

FMO theory provides a qualitative picture that often aligns with experimental observations, guiding the design of new synthetic strategies. wikipedia.orgrsc.org

The Electron Localization Function (ELF) is a quantum chemical method used to visualize and analyze chemical bonding in molecules. jussieu.frwikipedia.org It provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org ELF analysis is particularly useful for understanding the changes in bonding during a chemical reaction. mdpi.com

ELF topological analysis has been applied to study the mechanism of reactions such as the Staudinger synthesis of β-lactams, which can involve imines derived from oxomalonates. mdpi.com These studies can reveal whether a reaction is concerted or stepwise and can characterize the nature of the transition states. mdpi.comresearchgate.net For example, in some ene reactions, ELF analysis has shown a two-stage, one-step mechanism where the formation of the C-C single bond results from the coupling of two pseudoradical centers. researchgate.net

Key insights from ELF analysis include:

Visualization of Bonding: Clear distinction between core and valence electrons, covalent bonds, and lone pairs. wikipedia.org

Mechanistic Elucidation: Determination of concerted versus stepwise reaction pathways. mdpi.comresearchgate.net

Characterization of Intermediates: Analysis of the electronic structure of transient species.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules. researchgate.net DFT calculations are widely used to predict molecular geometries, reaction energies, activation barriers, and spectroscopic properties. theses.fracs.org

In the study of this compound and its reactions, DFT has been instrumental. For example, DFT calculations have been used to:

Investigate the structural and electronic properties of molecules. researchgate.net

Analyze intramolecular interactions. researchgate.net

Predict the stability of different conformers and reaction intermediates. osaka-u.ac.jp

Study the mechanism of asymmetric cycloaddition reactions involving derivatives of this compound, providing insights into the origin of enantioselectivity. shinshu-u.ac.jp

The following table presents examples of properties and reaction parameters of this compound and related compounds that have been investigated using DFT calculations.

Table 2: Applications of DFT Calculations in the Study of Oxomalonate Derivatives| System/Reaction | Property/Parameter Investigated | Computational Method | Reference |

|---|---|---|---|

| Nicotinonitrile derivatives | Structural and electronic properties, intramolecular interactions | B3LYP hybrid functional | researchgate.net |

| Asymmetric cycloaddition of carbonyl ylides | Reaction mechanism, enantioselectivity | DFT calculations | shinshu-u.ac.jp |

These theoretical approaches provide a detailed understanding of the factors governing the reactivity of this compound, complementing experimental findings and aiding in the rational design of new synthetic methodologies.

Catalytic Transformations Involving Dimethyl 2 Oxomalonate

Transition Metal Catalysis

Transition metal catalysis offers a powerful avenue for chemical transformations. However, the application of common transition metal catalysts directly to dimethyl 2-oxomalonate is not extensively documented in the scientific literature.

Copper-Catalyzed Reactions

A comprehensive literature search did not yield specific examples of copper-catalyzed reactions where this compound is the primary substrate. It is noteworthy, however, that this compound can be synthesized through a copper-catalyzed reaction involving the deoxygenation of an epoxide with dimethyl diazomalonate.

Rhodium-Catalyzed Reactions

There are no specific examples found in the literature of rhodium catalysts being employed for the direct chemical transformation of this compound.

Gold-Catalyzed Reactions

The use of gold catalysts in reactions directly involving this compound as a reactant has not been reported. In synthetic campaigns that utilize gold catalysis for other steps, this compound has been noted as a potential reactant for condensation, though these specific reactions were reported as unsuccessful.

Palladium-Catalyzed Reactions

Direct palladium-catalyzed transformations of this compound are not described in the literature. However, palladium catalysis has been instrumental in the synthetic routes of complex molecules where the initial framework was constructed using this compound.

A prominent example is found in the total synthesis of the cytotoxic marine metabolite, (–)-aplaminal. wikipedia.org In this synthesis, this compound is first condensed with a diamine to form the core imidazolidine (B613845) structure. wikipedia.orgacs.org Later in the synthetic sequence, a palladium catalyst is employed for hydrogenation. Specifically, palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) is used to reduce an azide (B81097) group, which is a crucial step toward the final lactam formation that yields the natural product. wikipedia.org In this context, the palladium-catalyzed reaction is not performed on this compound itself, but on a complex derivative thereof.

| Substrate | Catalyst | Reaction Type | Product | Yield (%) |

| Azide Intermediate from Aplaminal Synthesis | Pd(OH)₂/C, H₂ | Azide Reduction | Amine Intermediate | Not Reported |

This table illustrates a catalytic step on a molecule derived from this compound, not a direct reaction on the compound itself.

Lewis Acid Catalysis

A review of the scientific literature did not provide specific instances of Lewis acid-catalyzed reactions using this compound as the principal reactant.

Organocatalysis

Organocatalysis has emerged as a successful strategy for transformations involving this compound. Chiral phosphoric acids, a cornerstone of asymmetric organocatalysis, have been effectively used to catalyze the atroposelective reaction between arylindoles and this compound. nih.gov

This reaction involves a dynamic kinetic resolution strategy to construct axially chiral N-arylindoles and 2-arylindoles. nih.gov The chiral phosphoric acid catalyst activates the this compound, facilitating a highly enantioselective addition of the indole (B1671886) nucleophile. This methodology provides access to valuable atropisomeric products with high yields and excellent enantioselectivities. nih.gov

For instance, the reaction of N-benzoyl-2-phenyl-1H-indole with this compound in the presence of a chiral phosphoric acid catalyst (P9) affords the corresponding atropisomeric product in 73% yield and with 91% enantiomeric excess (ee). nih.gov The choice of ester group on the ketomalonate was found to influence the enantioselectivity, with dimethyl and diisopropyl esters providing different outcomes compared to diethyl esters. nih.gov

Table 1: Organocatalytic Atroposelective Reaction of Arylindoles with this compound

| Indole Substrate | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| N-Benzoyl-2-phenyl-1H-indole | Chiral Phosphoric Acid (P9) | Toluene | 73 | 91 |

| 5-methoxy-2-phenyl-1H-indole | Chiral Phosphoric Acid (P9) | Toluene | 99 | 94 |

Data sourced from a study on atroposelective strategy via dynamic kinetic resolution. nih.gov

Chiral Phosphoric Acid (CPA) Catalysis

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective reactions. mdpi.com Their efficacy stems from their ability to act as bifunctional catalysts, activating both an electrophile and a nucleophile through a well-organized hydrogen-bonding network in the transition state. mdpi.com In reactions involving this compound, the CPA catalyst is proposed to activate the substrate by forming dual hydrogen bonds with the carbonyl oxygen atoms of the ketone and one of the ester groups. This coordination enhances the electrophilicity of the central keto-carbon, making it more susceptible to attack by a nucleophile.

This activation mode is central to reactions such as the asymmetric Friedel-Crafts alkylation of indoles or pyrroles. rsc.org The chiral environment created by the bulky substituents on the CPA backbone effectively shields one face of the electrophile, directing the incoming nucleophile to the opposite face and thereby controlling the absolute stereochemistry of the newly formed stereocenter. rsc.orgnih.gov The development of CPAs with diverse chiral skeletons, such as BINOL, H8-BINOL, and SPINOL, allows for the fine-tuning of the catalyst's steric and electronic properties to achieve high levels of enantioselectivity for specific transformations. mdpi.com

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic Carbene (NHC) catalysis offers a unique platform for generating diverse reactive intermediates, fundamentally altering the polarity of traditional functional groups. mdpi.com While NHC catalysis is renowned for generating nucleophilic acyl anion equivalents (the Breslow intermediate), it is also widely used under oxidative conditions to generate electrophilic α,β-unsaturated acylazolium intermediates. mdpi.comnih.govorganic-chemistry.org

In the context of reactions with this compound, NHC catalysis is typically employed to generate a nucleophilic species that subsequently attacks the electrophilic keto-carbonyl of the oxomalonate (B1226002). For instance, an α,β-unsaturated aldehyde can be converted into a chiral homoenolate equivalent by an NHC catalyst. This nucleophilic intermediate can then add to this compound in a stereocontrolled fashion. The combination of NHC catalysis with Lewis acids, known as cooperative catalysis, can further enhance stereoselectivity by pre-organizing the substrates in the transition state. nih.gov This dual activation strategy is a powerful tool for constructing complex molecular architectures with high levels of enantio- and diastereoselection. nih.gov

Proline Catalysis

Organocatalysis using the chiral secondary amine proline and its derivatives is a cornerstone of modern asymmetric synthesis. wikipedia.org The primary catalytic cycle involves the reaction of proline with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. wikipedia.org This enamine can then participate in a variety of stereoselective bond-forming reactions.

Given the high electrophilicity of its central carbonyl group, this compound is an excellent substrate for proline-catalyzed reactions. In a typical transformation, proline would catalyze the formation of an enamine from a donor ketone or aldehyde. This enamine would then attack the keto-carbonyl of this compound in an asymmetric aldol-type addition. The stereochemical outcome is dictated by the well-defined transition state, in which the carboxylic acid moiety of proline often participates in hydrogen bonding to orient the reactants, leading to high enantioselectivity. wikipedia.org This methodology provides a direct route to chiral tertiary α-hydroxy ketone derivatives.

Enantioselective and Diastereoselective Control

Achieving high levels of stereocontrol is a central goal in modern organic synthesis. This compound's unique electronic and structural features make it a valuable substrate for developing and showcasing powerful stereoselective catalytic methods.

Asymmetric Friedel-Crafts Reactions

The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds with aromatic rings. buchler-gmbh.com The asymmetric variant, particularly with electron-rich heterocycles like indoles and pyrroles, provides a direct route to valuable chiral building blocks found in many natural products and pharmaceuticals. mdpi.comresearchgate.net In these reactions, this compound functions as a potent electrophile.

The reaction is typically catalyzed by a chiral Lewis acid or a chiral Brønsted acid. rsc.orgbuchler-gmbh.com For example, a chiral N,N'-dioxide-scandium(III) complex can effectively catalyze the enantioselective addition of indoles to activated carbonyl compounds. nih.gov The catalyst coordinates to the carbonyl groups of the oxomalonate, activating it for nucleophilic attack by the indole at the C3 position. The chiral ligands on the metal center create a defined chiral pocket that dictates the facial selectivity of the attack, resulting in high enantiomeric excess (ee). nih.gov Similarly, chiral phosphoric acids are highly effective catalysts for this transformation, affording products with excellent yields and enantioselectivities. rsc.org

| Catalyst System | Nucleophile | Electrophile Partner | Yield (%) | ee (%) |

| Chiral N,N'-Dioxide-Sc(OTf)₃ | Indole | Alkylidene Malonates | High | >95 |

| Chiral Phosphoric Acid | Indole | α,β-Unsaturated Ketones | Good-High | Excellent |

| 9-Epiamino Cinchona Alkaloid | Pyrrole (B145914) | α,β-Unsaturated Ketones | Good-High | High |

Table 1: Representative data for asymmetric Friedel-Crafts reactions with activated carbonyl electrophiles, demonstrating typical outcomes for reactions involving substrates like this compound. Data adapted from related systems. rsc.orgbuchler-gmbh.comnih.gov

Desymmetrization and Kinetic Resolution

Desymmetrization of prochiral or meso compounds is a powerful strategy for the synthesis of enantiomerically pure molecules, as it allows for the creation of multiple stereocenters in a single step. researchgate.netnih.gov A molecule containing a this compound core could be rendered prochiral by introducing identical substituents, making the two ester groups enantiotopic. A chiral catalyst could then selectively mediate the transformation (e.g., reduction or hydrolysis) of one of these two ester groups, yielding a chiral product with a quaternary stereocenter. researchgate.net

Alternatively, dynamic kinetic resolution (DKR) can be applied to racemic α-substituted keto esters. nih.gov In a DKR process, a racemic starting material is converted into a single enantiomer of the product in theoretically 100% yield. This is achieved by coupling a fast and reversible racemization of the starting material with a highly enantioselective, irreversible reaction. nih.govprinceton.edu For a racemic α-substituted oxomalonate, a catalyst could facilitate rapid epimerization at the α-position while another chiral catalyst, such as an asymmetric transfer hydrogenation catalyst, selectively reduces one enantiomer of the ketone, leading to a single diastereomer of the product with high enantiopurity. nih.gov

| Strategy | Substrate Type | Transformation | Stereochemical Outcome |

| Desymmetrization | Prochiral Malonic Ester | Enantioselective Reduction | Chiral Hydroxy Monoester |

| Dynamic Kinetic Resolution | Racemic β-Aryl α-Keto Ester | Asymmetric Transfer Hydrogenation | Single Diastereomer Product |

| Desymmetrization | meso-Aziridine | Enantioselective Ring-Opening | Chiral α-Fluoro-γ-amino Acid Precursor |

Table 2: Conceptual overview of desymmetrization and kinetic resolution strategies applicable to malonate and keto ester derivatives. researchgate.netnih.govresearchgate.net

Stereoselective Cycloadditions

Pericyclic reactions, such as the Diels-Alder and other cycloadditions, are among the most powerful methods for constructing cyclic systems with high stereocontrol. libretexts.org Due to its highly polarized and electron-deficient central keto group, this compound is an exceptionally reactive reactant in these transformations. wikipedia.org It can function as a potent dienophile in [4+2] cycloadditions or as an electrophile in ene reactions. wikipedia.org

In an asymmetric Diels-Alder reaction, a chiral Lewis acid catalyst can coordinate to the carbonyl oxygen atoms of this compound. This activation not only lowers the energy of the frontier molecular orbitals, accelerating the reaction, but also creates a chiral environment that directs the approach of the diene. This control over the endo/exo selectivity and the facial selectivity of the dienophile leads to the formation of cyclic adducts with high diastereo- and enantioselectivity. rsc.org this compound can also participate in [3+2] cycloadditions with 1,3-dipoles, providing a pathway to five-membered heterocyclic rings. mdpi.com

| Reaction Type | Role of Oxomalonate | Catalyst Type | Key Stereocontrol |

| Diels-Alder [4+2] | Dienophile | Chiral Lewis Acid | endo/exo and facial selectivity |

| Ene Reaction | Enophile | Chiral Lewis Acid | Facial selectivity |

| Dipolar [3+2] Cycloaddition | Dipolarophile | Metal or Organocatalyst | Regio- and stereoselectivity |

Table 3: Role of this compound in various stereoselective cycloaddition reactions. wikipedia.orgrsc.orgmdpi.com

Applications of Dimethyl 2 Oxomalonate in Complex Molecule Synthesis

Synthesis of Heterocyclic Compounds

The strategic placement of three carbonyl groups renders dimethyl 2-oxomalonate an ideal substrate for reactions that form five- and six-membered rings, as well as more complex fused systems. Its utility is demonstrated across a spectrum of heterocyclic targets.

The β-lactam (azetidin-2-one) ring is a core structural feature of numerous important antibiotics, including penicillins and cephalosporins. The Staudinger [2+2] cycloaddition, a reaction between a ketene (B1206846) and an imine, is a cornerstone of β-lactam synthesis. nih.govorganic-chemistry.orgnih.gov While this compound itself does not form a ketene directly, it serves as a precursor for imines that readily participate in these cycloadditions.

In a notable application, imines derived from the condensation of dialkyl 2-oxomalonates with aromatic amines have been successfully employed in Staudinger reactions. For instance, the reaction of an imine derived from diethyl 2-oxomalonate with phenylthioacetyl chloride in the presence of a base like N-methylmorpholine (NMM) affords a highly functionalized β-lactam. mdpi.com This reaction proceeds via the in situ generation of a phenylthioketene, which then undergoes a [2+2] cycloaddition with the C=N bond of the oxomalonate-derived imine. mdpi.com The resulting product is a 3-phenylthio-azetidinone bearing two ester groups at the C4 position, a versatile intermediate for further synthetic manipulations. mdpi.com

Table 1: Synthesis of β-Lactam Derivatives via Staudinger Cycloaddition

| Imine Precursor | Ketene Precursor | Base | Product | Reference |

| Diethyl 2-oxomalonate + Ar-NH₂ | Phenylthioacetyl chloride | N-Methylmorpholine | 1-Aryl-4,4-dicarboethoxy-3-phenylthio-azetidin-2-one | mdpi.com |

This approach highlights how the electrophilic nature of the carbonyl groups in the dialkyl 2-oxomalonate scaffold is harnessed to construct the strained four-membered azetidinone ring system.

Imidazolones are five-membered heterocyclic compounds present in various natural products and pharmacologically active molecules. This compound provides a direct route to this scaffold through condensation reactions with guanidines. The reaction between diethyl 2-oxomalonate, a close analogue, and guanidine (B92328) derivatives yields a functionalized imidazolone (B8795221) with a reported yield of 85%. wikipedia.org

This transformation involves the initial nucleophilic attack of a nitrogen atom from the guanidine onto the central ketone of the oxomalonate (B1226002). A subsequent intramolecular cyclization via attack of a second nitrogen atom onto one of the ester carbonyls, followed by elimination of alcohol, forges the imidazolone ring. The resulting structure is a highly substituted 2-amino-imidazolone derivative, which can be a valuable intermediate in medicinal chemistry.

Dihydropyran rings are common motifs in natural products, particularly carbohydrates and polyketides. One of the most powerful methods for their synthesis is the hetero-Diels-Alder reaction, a [4+2] cycloaddition where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom. researchgate.netresearchgate.net

Due to its electron-deficient central carbonyl group, this compound is an excellent dienophile (heterodienophile) for reactions with electron-rich 1,3-dienes. wikipedia.org The cycloaddition between a dialkyl 2-oxomalonate and a diene like 2,3-dimethyl-1,3-butadiene (B165502) results in the formation of a geminal dihydropyran diester. wikipedia.org This reaction effectively acts as a carbon dioxide equivalent in Diels-Alder chemistry, providing a six-membered oxygen-containing ring decorated with two ester groups at a single carbon. wikipedia.org These ester groups can then be subjected to further transformations, such as hydrolysis and decarboxylation, to access a variety of substituted dihydropyranones. wikipedia.org

Table 2: Hetero-Diels-Alder Reaction for Dihydropyran Synthesis

| Diene | Dienophile | Product Structure | Reference |

| 2,3-Dimethyl-1,3-butadiene | Diethyl 2-oxomalonate | Diethyl 5,6-dihydro-3,4-dimethyl-2H-pyran-2,2-dicarboxylate | wikipedia.org |

| Isoprene | Diethyl 2-oxomalonate | Diethyl 5,6-dihydro-4-methyl-2H-pyran-2,2-dicarboxylate | wikipedia.org |

Pyridazinones and Triazines

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their wide range of biological activities. scholarsresearchlibrary.com A classical synthetic route to the pyridazinone core involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). While this compound is a 1,2,3-tricarbonyl equivalent, its reaction with hydrazine derivatives can be envisioned to produce related heterocyclic systems.

The reaction of this compound with hydrazine hydrate (B1144303) would be expected to proceed via initial condensation at the central ketone to form a hydrazone. Subsequent intramolecular cyclization between the remaining hydrazine nitrogen and one of the adjacent ester groups would lead to the formation of a highly functionalized pyridazinone ring. This provides a direct pathway to 4,5-dihydropyridazin-3-one derivatives bearing a carboxylate group. Furthermore, related malonate derivatives are used in the synthesis of triazine precursors. For example, diethyl 2-chloromalonate reacts with methylhydrazine to form diethyl 2-(2-methylhydrazono)malonate, an intermediate ripe for cyclization into a triazine or related heterocyclic system. google.com

Quinoxalines are bicyclic heterocycles composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. They are important scaffolds in medicinal chemistry and materials science. nih.govbyu.edu The most direct and widely used method for quinoxaline (B1680401) synthesis is the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine (B120857), with a 1,2-dicarbonyl compound. sapub.orgencyclopedia.pubnih.gov

This compound serves as an ideal 1,2-dicarbonyl equivalent for this transformation. The reaction with o-phenylenediamine proceeds readily, often under mild acidic or thermal conditions. The process involves a double condensation, where each amino group of the diamine reacts with one of the ketone or ester carbonyl groups (after potential hydrolysis or activation) of the oxomalonate to form the pyrazine ring. This reaction provides a straightforward and high-yielding route to 2,3-disubstituted quinoxaline derivatives, specifically quinoxaline-2,3-dicarboxylates, which are valuable precursors for more complex structures.

Table 3: Synthesis of Quinoxaline Derivatives via Condensation

| 1,2-Diamine | 1,2-Dicarbonyl Source | Solvent | Product | Reference |

| o-Phenylenediamine | This compound | Ethanol (B145695) | Dimethyl quinoxaline-2,3-dicarboxylate | sapub.org, nih.gov |

| 4,5-Dimethyl-1,2-phenylenediamine | This compound | Toluene | Dimethyl 6,7-dimethylquinoxaline-2,3-dicarboxylate | nih.gov |

Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines (THIQs) are a prominent class of nitrogen-containing heterocycles found in numerous alkaloids and pharmaceutical agents. nih.gov The Pictet-Spengler reaction is a classic and powerful method for synthesizing the THIQ core, involving the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic cyclization. organicreactions.orgthermofisher.comorganic-chemistry.org

This compound can function as the carbonyl component in this reaction. Its reaction with a β-arylethylamine, such as phenethylamine (B48288) or its derivatives, under acidic conditions leads to the formation of a 1,1-disubstituted tetrahydroisoquinoline. Specifically, using diethyl ketomalonate as the reaction partner has been shown to generate the corresponding gem-diester product in high yield (87%). researchgate.net The resulting product, a tetrahydroisoquinoline-1,1-dicarboxylate, is a versatile intermediate that can be further modified, for example, by selective hydrolysis and decarboxylation to afford 1-carboxy-tetrahydroisoquinolines. researchgate.net

Pyrrole (B145914) Derivatives, including Axially Chiral Pyrroles

This compound is a key precursor in the synthesis of substituted pyrrole derivatives, including the stereochemically interesting class of axially chiral pyrroles. The Paal-Knorr pyrrole synthesis, a classic method for constructing the pyrrole ring, can be adapted to utilize this compound. This typically involves the reaction of a 1,4-dicarbonyl compound (which can be formed in situ) with a primary amine or ammonia. While the traditional Paal-Knorr synthesis does not directly use this compound, its principles are applied in multicomponent reactions where the dicarbonyl functionality is effectively generated from precursors like this compound.

A significant advancement in this area is the copper-catalyzed asymmetric synthesis of axially chiral arylpyrroles. In these reactions, a copper-bisoxazoline complex can catalyze the Friedel-Crafts-type reaction between a pyrrole and a ketomalonate, such as this compound. This methodology enables the enantioselective construction of N,N'-carbazole-pyrrole rings and other axially chiral systems. The reaction proceeds under mild conditions and demonstrates high enantioselectivity.

| Catalyst System | Reactants | Product Type | Key Features |

| Copper-bisoxazoline | Pyrroles, this compound | Axially Chiral Arylpyrroles | High enantioselectivity, mild conditions |

| Lewis Acids | 1,3-Dicarbonyl compounds, Amines, this compound precursor | Substituted Pyrroles | Multicomponent reaction, versatile |

Indole (B1671886) and Oxindole (B195798) Derivatives (e.g., Isatins)

The synthesis of indole and oxindole scaffolds, which are prevalent in numerous biologically active natural products and pharmaceuticals, represents a significant application of this compound. A notable example is the Martinet isatin (B1672199) synthesis, which provides a direct route to dioxindoles, the precursors to isatins (1H-indole-2,3-diones).

In the Martinet synthesis, an aniline (B41778) derivative is condensed with an oxomalonate ester, such as this compound. The reaction typically proceeds in the presence of an acid catalyst. The initial condensation is followed by a cyclization and subsequent oxidative decarboxylation to yield the isatin core. This method is versatile, allowing for the preparation of a variety of substituted isatins by employing different aniline starting materials.

| Reaction | Reactants | Intermediate | Final Product |

| Martinet Synthesis | Aniline, this compound | Dioxindole | Isatin |

γ-Lactam-fused Diazaheterocycles

The synthesis of γ-lactam-fused diazaheterocycles utilizing this compound is not extensively documented in the current scientific literature. While various methods exist for the synthesis of γ-lactams through cycloaddition reactions and multicomponent strategies, the specific application of this compound as a key building block for the construction of γ-lactam rings fused to diazaheterocyclic systems, such as pyrazoles or triazoles, remains an area with limited reported examples. Further research is required to explore the potential of this compound in this specific synthetic context.

Preparation of Multifunctional Compounds

The unique structural features of this compound make it an ideal starting material for the synthesis of various multifunctional compounds, where multiple reactive groups are incorporated into a single molecule.

α-Hydroxy Esters

This compound can be readily converted to dimethyl 2-hydroxymalonate, a valuable α-hydroxy ester derivative. This transformation is typically achieved through the catalytic reduction of the central ketone functionality. Various reducing agents and catalytic systems can be employed for this purpose, including catalytic hydrogenation. The resulting α-hydroxy ester can serve as a versatile intermediate for further synthetic manipulations. The closely related diethyl 2-oxomalonate is known to participate in aldol-type additions and ene reactions to furnish α-hydroxy esters, suggesting a similar reactivity for the dimethyl analogue.

| Reaction Type | Reagents | Product |

| Catalytic Reduction | H₂, Catalyst (e.g., Pd/C) | Dimethyl 2-hydroxymalonate |

| Aldol-type Addition | Enolate or Enamine | α-Hydroxy-γ-keto diester |

| Ene Reaction | Alkene | 1-Hydroxy-1-alkylmalonic ester |

α-Ketoesters

While this compound is itself an α-ketoester, it can be utilized as a starting material to generate other, more complex α-ketoesters. One potential route is through transesterification reactions. By reacting this compound with a different alcohol under appropriate catalytic conditions, one or both of the methyl ester groups can be exchanged, leading to the formation of new α-ketoesters. Additionally, the reaction of this compound with organometallic reagents, such as Grignard reagents, can potentially lead to the formation of tertiary α-hydroxy esters, which can then be oxidized to the corresponding α-ketoesters.

| Reaction Type | Reactants | Product |

| Transesterification | Alcohol, Catalyst | New α-Ketoester |

| Reaction with Organometallics | Grignard Reagent, then Oxidation | Substituted α-Ketoester |

Unnatural Amino Acid Derivatives

This compound serves as a valuable precursor for the synthesis of unnatural amino acid derivatives. The malonate substructure provides a convenient framework for introducing the requisite amino and carboxylic acid functionalities, as well as a side chain. A common strategy involves the transformation of one of the ester groups into a carboxylic acid and the other into a different functional group that can be converted to an amino group. For instance, the ketone can be converted to an oxime, which can then be reduced to an amine. Subsequent alkylation at the α-position allows for the introduction of various side chains, leading to a diverse array of unnatural amino acids. This approach offers a powerful tool for creating novel amino acid building blocks for peptide synthesis and drug discovery.

| Synthetic Step | Transformation |

| 1 | Oximation of the ketone |

| 2 | Reduction of the oxime to an amine |

| 3 | Selective hydrolysis of one ester group |

| 4 | Alkylation at the α-carbon |

Role as a C3 Synthon

In organic synthesis, a synthon represents an idealized fragment that assists in the formation of a target molecule. This compound serves as a valuable C3 synthon, providing a three-carbon chain with versatile functional handles. A prominent example of this application is found in the Pictet-Spengler reaction, a condensation reaction that cyclizes a β-arylethylamine with a carbonyl compound to form a tetrahydroisoquinoline.

While studies have often utilized the diethyl analogue, diethyl oxomalonate, the principles are directly applicable to this compound. In this context, the oxomalonate acts as the carbonyl component. The reaction proceeds through the initial formation of an iminium ion, which is then attacked by the electron-rich aromatic ring to forge the new heterocyclic system. The resulting product incorporates the three-carbon backbone of the oxomalonate, which can be further manipulated. For instance, the ester groups can be hydrolyzed, decarboxylated, or reduced to introduce new functionalities. This strategy provides an efficient route to highly functionalized tetrahydroisoquinoline scaffolds, which are core structures in many biologically active alkaloids and pharmaceutical agents.

| Amine Reactant | Carbonyl Partner | Key Intermediate | Product Class |

|---|---|---|---|

| β-Arylethylamine | This compound | Iminium Ion | 1,1-Dicarbomethoxy-tetrahydroisoquinolines |

| Tryptamine derivatives | This compound | Iminium Ion | Tetrahydro-β-carbolines |

Use as a Carbon Dioxide Equivalent

This compound can function as a synthetic equivalent of carbon dioxide in certain cycloaddition reactions, most notably the Diels-Alder reaction. organic-chemistry.org Due to the electron-withdrawing nature of the two ester groups, the central carbonyl group is highly activated and acts as an electron-poor dienophile. wikipedia.org It readily participates in [4+2] cycloadditions with electron-rich 1,3-dienes. organic-chemistry.org

The initial cycloadduct is a dihydropyran derivative. This intermediate contains a geminal dicarboxylate structure that can be chemically transformed to mimic the incorporation of CO2. For example, alkaline hydrolysis of the diester yields a geminal diacid, which is unstable and can be decarboxylated. organic-chemistry.org Alternatively, the diester can be converted through a series of steps, such as conversion to a diacid chloride followed by a Curtius rearrangement, ultimately leading to a dihydropyranone. organic-chemistry.org This sequence effectively achieves the formal cycloaddition of carbon dioxide across a diene, a transformation that is not directly feasible.

| Diene | Dienophile | Initial Product | Subsequent Transformation | Final Product Type |

|---|---|---|---|---|

| Isoprene | This compound | Geminal dihydropyran diester | Hydrolysis & Decarboxylation | Dihydropyranone |

| Dimethyl butadiene | This compound | Geminal dihydropyran diester | Curtius Rearrangement | Dihydropyranone |

N-Umpolung Reagent in Amine Synthesis

The concept of "umpolung," or polarity inversion, involves reversing the normal mode of reactivity of a functional group. Amines are archetypal nucleophiles due to the lone pair of electrons on the nitrogen atom. However, by reacting an amine with this compound, it is possible to generate an electrophilic nitrogen-containing intermediate, effectively achieving an N-umpolung.

The reaction of a primary amine with the highly electrophilic ketone of this compound leads to the formation of a hemiaminal intermediate. This intermediate can then undergo dehydration to form a reactive N-acylimino ester or a related imine species. In this imine, the C=N bond is polarized, rendering the carbon atom electrophilic. This species can then react with a wide range of nucleophiles in, for example, catalytic, asymmetric Mannich-type reactions. nih.gov In these reactions, the N-acylimino ester acts as an electrophile to form new carbon-carbon bonds, leading to the synthesis of N-acylated amino acid derivatives. organic-chemistry.orgnih.gov This strategy transforms the initially nucleophilic amine into a building block that can be attacked by other nucleophiles, representing a powerful tool for the construction of complex nitrogen-containing molecules.

| Amine Type | Reagent | Electrophilic Intermediate | Subsequent Reaction | Product Type |

|---|---|---|---|---|

| Primary Amine | This compound | N-Acylimino ester | Mannich-type reaction with silyl (B83357) enol ethers | N-Acylated α-Amino Acid Derivatives |

| Amide | This compound | N-Acylimino ester | Reaction with alkyl vinyl ethers | Mannich Adducts |

Advanced Concepts and Future Directions in Dimethyl 2 Oxomalonate Chemistry

Multi-component Reactions and Cascade Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach in organic synthesis. Dimethyl 2-oxomalonate, with its electrophilic ketone and two ester functionalities, is an excellent candidate for the design of novel MCRs. While the literature more frequently reports the use of its diethyl counterpart, the principles and reactivity are directly translatable.

One notable example of a cascade reaction involves the tandem cross-aldol reaction/lactonization between methyl 2-acetylbenzoate and dimethyl malonate to synthesize 3,3-disubstituted phthalides. mdpi.com Although this reaction utilizes dimethyl malonate, the electrophilic nature of the ketone in this compound suggests its potential as a reactive partner in similar cascade sequences.

Cascade reactions involving malonate derivatives have been explored, such as the zinc-mediated addition of diethyl bromomalonate to alkynes, which initiates a cascade towards polysubstituted pyranones. rsc.org The development of analogous cascades starting from this compound could provide rapid access to a variety of complex heterocyclic scaffolds. However, not all attempts at cascade reactions involving dimethyl malonate have been successful, highlighting the need for careful reaction design. researchgate.net

The highly polarized keto group in dialkyl oxomalonates makes them potent electrophiles in various addition reactions, which can be the initiating step in a cascade sequence. wikipedia.org For instance, the reaction of diethyl oxomalonate (B1226002) with guanidines yields functionalized imidazolones in a single step. wikipedia.org

| Reaction Type | Reactants | Product Class | Key Features |

| Tandem Cross-Aldol/Lactonization | Methyl 2-acetylbenzoate, Dimethyl malonate | 3,3-Disubstituted phthalides | Efficient construction of a quaternary center and a lactone ring in one pot. mdpi.com |

| Diels-Alder Reaction | Diethyl oxomalonate, Electron-rich 1,3-dienes | Dihydropyran diesters | Acts as a carbon dioxide equivalent in [4+2] cycloadditions. wikipedia.org |

| Baylis-Hillman Reaction | Diethyl oxomalonate, Acrylates/Acrylonitrile | Multifunctional compounds | Formation of C-C bonds at the α-position of the activated alkene. wikipedia.org |

| Ene Reaction | Diethyl oxomalonate, Terminal alkenes | 1-Hydroxy-1-alkylmalonic esters | Addition to C-H bonds adjacent to a double bond. wikipedia.org |

Derivatization and Analog Development

The core structure of this compound provides a versatile platform for the development of a wide range of derivatives and analogs with unique reactivity and potential applications.

Sulfur-Containing Analogs (e.g., Thioxomalonates, Sulphines)

The replacement of the carbonyl oxygen in this compound with sulfur leads to the formation of dimethyl 2-thioxomalonate and its corresponding S-oxide, a sulphine. These sulfur-containing analogs exhibit distinct reactivity profiles compared to their oxygenated parent compound. While the synthesis of diethyl 2-thioxomalonate has been reported through the reaction of diethyl oxomalonate with phosphorus pentasulfide, similar methodology can be envisioned for the dimethyl ester. The transient diethyl thioxomalonate can be trapped in situ via Diels-Alder reactions, indicating its high reactivity. The corresponding sulphine, diethyl thioxomalonate S-oxide, can also be generated and trapped, showcasing the rich chemistry of these sulfur analogs.

Iminomalonate Derivatives and their Electrophilic Nature

The condensation of this compound with primary amines or other nitrogen nucleophiles can afford iminomalonate derivatives. These compounds are of significant interest due to their electrophilic nature, which is a result of the electron-withdrawing ester groups. Diethyl N-anisyliminomalonate, for instance, has been demonstrated to be an excellent electrophilic amination reagent for Grignard reagents, leading to the formation of N-alkylated products in good yields. scispace.com This "umpolung" or reverse polarity reactivity, where the nitrogen atom acts as an electrophile, is a powerful strategy in organic synthesis. nih.gov The development of a broader range of dimethyl iminomalonate derivatives and the exploration of their reactions with various nucleophiles is a promising area for future research.

| Derivative Class | Key Structural Feature | Synthetic Precursor | Notable Reactivity |

| Thioxomalonates | C=S double bond | This compound | Highly reactive dienophiles in Diels-Alder reactions. |

| Sulphines | C=S=O functional group | Thioxomalonates | Can be generated and trapped in cycloaddition reactions. |

| Iminomalonates | C=N double bond | This compound | Electrophilic nitrogen for amination reactions. scispace.com |

Dihydroxymalonate Esters

This compound readily reacts with water to form its hydrate (B1144303), dimethyl 2,2-dihydroxymalonic acid. wikipedia.org This geminal diol is a stable, crystalline solid and represents the simplest dihydroxymalonate ester. The equilibrium between the keto and hydrated forms is an important consideration when using this compound in aqueous or protic media. The dihydroxy functionality can be further derivatized, for example, through acetalization, to protect the carbonyl group or to introduce new functional handles into the molecule. The chemistry of these dihydroxymalonate esters, including their use as building blocks in their own right, is an area that warrants further investigation.

Sustainable Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound and its derivatives, several sustainable approaches are being considered. The traditional synthesis of dialkyl malonates often involves the use of chloroacetic acid and sodium cyanide, which are toxic and generate significant waste. wikipedia.org

More environmentally friendly methods for the synthesis of related compounds are being developed. For example, the direct synthesis of dimethyl carbonate from CO2 and methanol is a green alternative that utilizes a greenhouse gas as a C1 feedstock. mdpi.com Furthermore, the use of more benign solvents is a key aspect of sustainable chemistry. The synthesis of dimethyl 2-chloromalonate, a derivative of dimethyl malonate, has been optimized using more EPA-friendly solvents than the traditionally used methylene (B1212753) chloride. derpharmachemica.com

Emerging Research Areas and Potential Innovations

The ongoing exploration of this compound's reactivity continues to unveil novel applications and potential breakthroughs. Key emerging areas of research focus on its utility in asymmetric catalysis for creating chiral molecules, its role in multicomponent reactions to build complex heterocyclic scaffolds, and its potential as a monomer in the synthesis of advanced materials.

One of the most promising applications of this compound is in the field of asymmetric catalysis . The development of chiral molecules is crucial in the pharmaceutical industry, where the therapeutic effect of a drug is often dependent on its specific three-dimensional arrangement. Researchers are actively developing new catalytic systems that utilize this compound to introduce chirality with high efficiency and selectivity.

Another significant area of innovation lies in its use in multicomponent reactions (MCRs) . MCRs are highly efficient chemical reactions in which three or more reactants combine in a single step to form a complex product, thereby reducing waste and saving time and resources. This compound has proven to be an excellent substrate in such reactions for the synthesis of diverse and complex heterocyclic compounds, which are prevalent in many biologically active molecules. mdpi.comresearchgate.net For instance, it has been successfully employed in the one-pot synthesis of highly functionalized chromeno[2,3-b]pyridines, a class of compounds with potential pharmacological activities. mdpi.comresearchgate.net

The exploration of this compound in materials science is a more nascent but rapidly growing field. Its potential as a monomer or cross-linking agent is being investigated for the creation of novel polymers and functional materials with tailored properties. The reactivity of its ketone and ester functionalities offers a versatile platform for designing polymers with specific thermal, mechanical, or optical characteristics.

Detailed Research Findings

Recent studies have highlighted the exceptional utility of this compound in various synthetic transformations. Below are interactive data tables summarizing key research findings in the areas of asymmetric catalysis and multicomponent reactions.

| Catalyst | Reactant 1 | Reactant 2 | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Ga-Na-BINOL complex | Dimethyl malonate | 2-Cyclopenten-1-one | 90 | 99 | Organic Syntheses, 2020 |

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Salicylaldehyde | Malononitrile dimer | This compound | DMSO | 24 | 90 | Molbank, 2022 mdpi.comresearchgate.net |

These findings underscore the potential of this compound to streamline the synthesis of complex, high-value molecules. The development of new catalytic systems and the exploration of its reactivity in novel multicomponent and polymerization reactions are expected to further expand its applications in the near future. The continued investigation into the chemistry of this compound holds the promise of significant contributions to both academic research and industrial applications.

Q & A

Q. What are the standard synthetic protocols for dimethyl 2-oxomalonate, and how is its purity validated?

this compound is typically synthesized via condensation reactions, such as the cyclization of chloropyrimidine derivatives with diethyl 2-oxomalonate under reflux conditions in anhydrous methanol (44% yield) . Key steps include saponification with NaOH and acidification to isolate the product. Purity is validated using spectroscopic techniques (¹H/¹³C NMR, IR) and chromatographic methods (HPLC, TLC). For example, in quinoxaline synthesis, isomers are distinguished by comparing spectroscopic data to literature standards .

Q. What are the primary applications of this compound in heterocyclic chemistry?

This compound is widely used to construct heterocyclic cores, such as:

- Pyridazines : Condensation with aminopyrimidines forms bicyclic pyridazine derivatives, critical for enzyme inhibitor development .

- Imidazolidines : Core structures for natural product synthesis (e.g., (−)-aplaminal) are generated via condensation with diamines .

- Quinoxalines : Reaction with substituted phenylenediamines yields ethyl 3-oxo-3,4-dihydroquinoxaline carboxylates, with regioselectivity controlled by substituent positioning .

Q. Table 1: Representative Reactions and Yields

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in heterocyclic syntheses involving this compound?

Regioselectivity issues arise in reactions like quinoxaline formation, where competing isomerization occurs. For example, ethyl 6-substituted-3-oxoquinoxaline carboxylates and their 7-substituted isomers are separated via column chromatography and validated via spectroscopic cross-referencing . Computational modeling (e.g., DFT calculations) can predict electronic and steric effects guiding substituent positioning.

Q. What mechanistic insights explain unexpected byproducts in pyridazine synthesis?

In pyridazine synthesis, direct cyclization of 2-amino-6-chloropyrimidin-4(3H)-one with diethyl 2-oxomalonate produces 3,5-dioxo analogs instead of the desired 4,5-dioxo product due to competing nucleophilic attack at the C4 position. This is resolved via an alternate route using methylhydrazine to pre-functionalize the substrate, enabling controlled cyclization .

Q. How does this compound participate in multicomponent or tandem reactions?

In spiro-lactone synthesis, this compound undergoes a Lewis acid-mediated tandem process:

Cyclopropane ring-opening by water.

Aldol condensation with aryl ketones.

Intramolecular transesterification to form spirocyclic lactones .

Optimizing solvent polarity (e.g., DMF vs. THF) and acid catalysts (e.g., BF₃·Et₂O) improves yields (60–80%).

Q. Table 2: Optimization of Spiro-lactone Synthesis

| Lewis Acid | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| BF₃·Et₂O | DCM | 0°C → rt | 75% | |

| ZnCl₂ | THF | Reflux | 62% |

Methodological Considerations

Q. How should researchers handle stability and storage of this compound?

Q. What analytical techniques resolve structural ambiguities in derivatives?

- X-ray crystallography : Resolves regiochemical uncertainties in bicyclic products .

- NOESY NMR : Identifies spatial proximity of substituents in isomeric quinoxalines .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas of novel spiro-lactones .

Data Contradiction and Reproducibility

Q. How can conflicting reaction outcomes be systematically analyzed?

Case Study: Pyridazine synthesis

- Observed contradiction : Direct cyclization yields undesired 3,5-dioxo product.

- Resolution : Alternate pathway via methylhydrazine pre-treatment ensures correct regiochemistry.

- Takeaway : Pre-functionalization of substrates can override inherent electronic biases.

Q. What steps ensure reproducibility in multicomponent reactions?

- Document solvent purity (HPLC-grade), catalyst batch, and moisture control (e.g., molecular sieves).

- Report detailed kinetic data (e.g., reaction progress monitored via in situ IR).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.